molecular formula C15H13N3O2S B2442129 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide CAS No. 1396638-03-1

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide

Cat. No.: B2442129
CAS No.: 1396638-03-1
M. Wt: 299.35
InChI Key: LSCNEJZWJDTIDA-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide is a heterocyclic compound that features a unique structure combining pyrano, thiazole, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thiazole and indole derivatives under controlled conditions. For instance, the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid produces an intermediate, which is then reacted with thiosemicarbazide to afford the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into more reduced forms, such as thioethers.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that contain pyrano, thiazole, or indole rings, such as:

  • Pyrano[2,3-d]thiazoles
  • Thiazolo[4,5-b]pyridines
  • Indole-2-carboxamides

Uniqueness

What sets N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Biological Activity

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrano-thiazole moiety fused with an indole structure, which is known to contribute to various biological activities. The synthesis typically involves multi-step reactions that include cyclization and amidation processes. For example:

  • Formation of Pyrano-Thiazole Ring : The initial step often involves the cyclization of thiazole precursors with dihydropyran derivatives.
  • Amidation : The final step includes the formation of the amide bond using reagents such as EDCI and HOBt under dehydrating conditions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHeLa0.37
Compound BMCF-70.73
Compound CA5490.95

These findings suggest that the compound may induce apoptotic cell death and inhibit tumor growth by interacting with specific molecular targets.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro assays demonstrated its ability to inhibit COX enzymes, which are critical in the inflammatory pathway:

CompoundCOX Inhibition IC50 (µM)Comparison Drug (Celecoxib) IC50 (µM)
This compound0.04 ± 0.020.04 ± 0.01

This activity indicates its potential use in treating inflammatory diseases by targeting key enzymes involved in inflammation .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit enzymes such as COX-1 and COX-2, reducing prostaglandin synthesis.
  • Receptor Interaction : The compound may act as a ligand for various receptors involved in cell signaling pathways related to cancer and inflammation.
  • Cell Cycle Regulation : Studies have shown that similar compounds can induce cell cycle arrest at the sub-G1 phase in cancer cells .

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • Study on Anticancer Activity : A study reported that derivatives of this compound significantly induced apoptosis in HeLa cells through flow cytometry analysis .
  • Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of related thiazole derivatives in carrageenan-induced paw edema models in rats .

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14(12-7-9-3-1-2-4-10(9)16-12)18-15-17-11-5-6-20-8-13(11)21-15/h1-4,7,16H,5-6,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCNEJZWJDTIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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